1alpha-Hydroxy VD4

Description

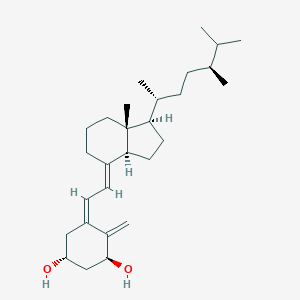

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEETXMRNUNEBRH-GOTXBORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432714 | |

| Record name | 1alpha-Hydroxy VD4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143032-85-3 | |

| Record name | (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1alpha-Hydroxy VD4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1α-Hydroxyvitamin D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of vitamin D. It primarily functions as a prodrug, undergoing metabolic activation to its biologically active form, which then modulates gene expression through the vitamin D receptor (VDR). This guide provides a detailed technical overview of the mechanism of action of 1α-OH VD4, from its metabolic conversion to its effects on gene transcription.

Metabolic Activation of 1α-Hydroxyvitamin D4

The initial and rate-limiting step in the activation of 1α-OH VD4 is its hydroxylation at the 25-position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D 1α-hydroxylase (CYP27B1)[1][2]. This conversion yields the active metabolite, 1α,25-dihydroxyvitamin D4 (calcitriol), which is the primary ligand for the vitamin D receptor[3]. While CYP27B1 is predominantly expressed in the kidneys, its expression has also been observed in other tissues, including macrophages and dysgerminomas, suggesting potential for extra-renal activation of 1α-OH VD4[4][5].

Core Signaling Pathway

The biological effects of activated 1α-OH VD4 are mediated through the nuclear vitamin D receptor (VDR). The following diagram and description detail the canonical signaling pathway.

Caption: Core signaling pathway of activated 1α-Hydroxyvitamin D4.

Upon conversion to calcitriol, the active ligand binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.

The transcriptional activity of the VDR-RXR complex is modulated by the recruitment of co-regulatory proteins. In the presence of an agonist like calcitriol, the complex typically recruits co-activators such as Steroid Receptor Coactivator-1 (SRC1), CREB-binding protein (CBP), and Mediator Complex Subunit 1 (MED1). These co-activators facilitate gene transcription, often through histone acetyltransferase activity. Conversely, the VDR can also interact with co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). The binding of an agonist generally leads to the dissociation of co-repressors and the recruitment of co-activators, thereby initiating gene transcription. However, some studies suggest that co-repressors can also be recruited to positively regulated genes, highlighting the complexity of transcriptional regulation.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity and transcriptional activation of calcitriol, the active metabolite of 1α-OH VD4. Data for 1α-OH VD4 itself is limited, underscoring its role as a prodrug with significantly lower affinity for the VDR prior to metabolic activation.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Ligand | IC50 (nM) | Kd (nM) | Reference(s) |

| Calcitriol (1α,25-(OH)2D3) | [3H]-Calcitriol | ≈ 3.6 | 0.10 - 0.13 | |

| 1α-Hydroxyvitamin D4 | Not available | Not available | Not available |

Table 2: Transcriptional Activation of VDR Target Genes

| Compound | Target Gene | EC50 (nM) | Cell Line | Reference(s) |

| Calcitriol (1α,25-(OH)2D3) | CYP24A1, CAMP | ≈ 0.1 - 1 | Various | |

| 1α-Hydroxyvitamin D4 | Not available | Not available | Not available |

Experimental Protocols

VDR Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Caption: Experimental workflow for a VDR competitive binding assay.

Methodology:

-

Reagent Preparation:

-

Receptor Source: Use recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Use tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).

-

Test Compound: Prepare serial dilutions of 1α-OH VD4.

-

Assay Buffer: A typical buffer is TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor preparation (e.g., 50-120 µg protein for tissue homogenates), the radioligand, and either the test compound, excess unlabeled calcitriol (for non-specific binding), or buffer (for total binding) in a final volume of 250 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

VDR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

Caption: Experimental workflow for a VDR reporter gene assay.

Methodology:

-

Cell Culture and Plating:

-

Use a human cell line (e.g., HEK293) stably or transiently transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.

-

Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1α-OH VD4 and a reference agonist (e.g., calcitriol) in the appropriate cell culture medium.

-

After a pre-incubation period of 4-6 hours, replace the existing medium with the treatment media containing the test compounds.

-

-

Incubation:

-

Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

Remove the treatment media and wash the cells with PBS.

-

Lyse the cells using a lysis buffer.

-

Add a luciferase assay reagent containing luciferin to the cell lysate.

-

-

Measurement:

-

Measure the luminescence intensity from each well using a plate luminometer.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the test compound concentration.

-

For agonists, use non-linear regression to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Chromatin Immunoprecipitation (ChIP-qPCR) Assay

ChIP-qPCR is used to determine if the VDR-RXR complex binds to the promoter of a specific target gene in response to ligand treatment.

References

- 1. Human 25-hydroxyvitamin D-1alpha-hydroxylase: cloning, mutations, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1alpha-Hydroxylase and the action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Expression of 25-Hydroxyvitamin D-1α-Hydroxylase in Dysgerminomas: A Novel Form of Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased expression of the 25-hydroxyvitamin D(3)-1alpha-hydroxylase gene in alveolar macrophages of patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

1α-Hydroxyvitamin D4: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of vitamin D. Structurally similar to other vitamin D compounds, its biological activity is contingent on metabolic activation. This document provides a comprehensive overview of the known biological functions of 1α-OH VD4, with a focus on its mechanism of action, effects on cell differentiation, and the signaling pathways it modulates. The information is presented to support research and development efforts in oncology and other therapeutic areas.

Core Biological Activity: Induction of Myeloid Leukemia Cell Differentiation

The most prominently documented biological effect of 1α-OH VD4 is its ability to induce the differentiation of human monoblastic leukemia cells.[1][2] This has been observed in several cell lines, including U937, P39/TSU, and P31/FUJ.[1][2] The differentiation process is characterized by a shift towards a more mature monocytic phenotype.

Quantitative Data Summary

| Parameter | Compound | Cell Line | Effect | Value | Citation |

| Differentiation Induction | 1α-hydroxyvitamin D derivatives (including VD4) | U937, P39/TSU, P31/FUJ | Effective induction of differentiation | Data not quantified | |

| Clonal Proliferation Inhibition (for comparison) | 1α,25-dihydroxyvitamin D3 | U937 | 50% inhibition | 3 x 10⁻⁸ - 8 x 10⁻¹⁰ M |

Mechanism of Action and Signaling Pathway

1α-OH VD4 is a prohormone and requires metabolic activation to exert its biological effects. The proposed mechanism follows the established pathway for vitamin D activation and signaling.

-

Metabolic Activation: 1α-OH VD4 undergoes 25-hydroxylation, primarily in the liver, by the enzyme 25-hydroxylase (CYP27A1). This reaction converts it to the biologically active form, 1,25-dihydroxyvitamin D4.

-

Receptor Binding: The active metabolite, 1,25-dihydroxyvitamin D4, binds to the nuclear Vitamin D Receptor (VDR). The affinity of 1α-OH VD4 itself for the VDR is expected to be low, as the 25-hydroxyl group is crucial for high-affinity binding.

-

Heterodimerization and DNA Binding: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Transcriptional Regulation: This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and other cellular processes.

Signaling Pathway Diagram

Experimental Protocols

Detailed protocols for key assays used to characterize the biological activity of 1α-OH VD4 are provided below. These are based on established methodologies for assessing vitamin D analog function.

Vitamin D Receptor Competitive Binding Assay

This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) of 1α-OH VD4 (or its active metabolite) for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Calcitriol) at a concentration at or below its Kd.

-

Test Compound: 1α-OH VD4 and its 25-hydroxylated metabolite at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.

-

Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, Radioligand, and Receptor Source.

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation (HAP Method):

-

Add ice-cold HAP slurry to each tube, vortex, and incubate on ice.

-

Centrifuge to pellet the HAP with the bound receptor-ligand complexes.

-

Wash the pellet multiple times with wash buffer.

-

-

Quantification:

-

Resuspend the HAP pellet or place the filter into a scintillation vial.

-

Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Leukemia Cell Differentiation Assay: Nitroblue Tetrazolium (NBT) Reduction

This assay measures the functional differentiation of myeloid cells by their ability to produce superoxide anions, which reduce the yellow NBT to a blue formazan precipitate.

Objective: To quantify the induction of differentiation in leukemia cell lines (e.g., U937) following treatment with 1α-OH VD4.

Materials:

-

U937 cells.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

1α-OH VD4 stock solution.

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control for NBT reduction.

-

Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

Culture U937 cells in RPMI-1640 medium.

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treat cells with various concentrations of 1α-OH VD4 or vehicle control for 72-96 hours.

-

-

NBT Reduction:

-

After the incubation period, add PMA (e.g., 100 ng/mL) and NBT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate and discard the supernatant.

-

Add DMSO to each well to dissolve the formazan precipitate.

-

-

Quantification:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NBT reduction relative to the control.

-

Plot the percentage of NBT reduction against the log concentration of 1α-OH VD4 to determine the EC50.

-

Leukemia Cell Differentiation Assay: Flow Cytometry for CD11b and CD14 Expression

This method quantifies the expression of cell surface markers associated with monocytic differentiation.

Objective: To measure the percentage of differentiated cells in a population of 1α-OH VD4-treated leukemia cells.

Materials:

-

U937 cells.

-

RPMI-1640 medium.

-

1α-OH VD4.

-

Phosphate-buffered saline (PBS).

-

Fluorochrome-conjugated antibodies against human CD11b and CD14.

-

Isotype control antibodies.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat U937 cells with 1α-OH VD4 as described in the NBT assay protocol.

-

-

Cell Staining:

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in staining buffer (PBS with 1% FBS).

-

Add the anti-CD11b and anti-CD14 antibodies (or isotype controls) and incubate in the dark for 30 minutes on ice.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in PBS.

-

Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter.

-

Determine the percentage of cells positive for CD11b and CD14 expression compared to the isotype control.

-

Experimental Workflow Diagrams

References

Unveiling 1α-Hydroxyvitamin D4: A Technical Guide to its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α-Hydroxyvitamin D4 (1α-OH VD4) has emerged as a significant synthetic analog of the vitamin D family, distinguished by its potent ability to induce cellular differentiation, particularly in myeloid leukemia cell lines. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 1α-OH VD4, intended to serve as a valuable resource for researchers and professionals in the fields of oncology, hematology, and drug development. While the detailed historical narrative of its initial synthesis and discovery remains somewhat elusive in publicly accessible scientific literature, its chemical identity and biological functions have been characterized, primarily in the context of cancer research.

Chemical Identity

1α-Hydroxyvitamin D4 is chemically identified as (1R,3S,Z)-5-((E)-2-((7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol, with the assigned CAS number 143032-85-3 .[1][2][3][4][5] Its structure features the characteristic 1α-hydroxyl group, a key modification known to be crucial for the biological activity of vitamin D compounds.

Discovery and History

Mechanism of Action: A Focus on Leukemia Cell Differentiation

The primary biological activity attributed to 1α-Hydroxyvitamin D4 is its ability to induce the differentiation of myeloid leukemia cells. This action is consistent with the known role of other 1α-hydroxylated vitamin D compounds in promoting the maturation of malignant cells into more mature, non-proliferating cell types.

The mechanism of action, while not elucidated in detail specifically for 1α-OH VD4, is presumed to follow the canonical vitamin D signaling pathway. This pathway is initiated by the binding of the active vitamin D compound to the nuclear Vitamin D Receptor (VDR).

The Vitamin D Receptor (VDR) Signaling Pathway

The binding of a 1α-hydroxylated vitamin D analog, such as 1α-OH VD4, to the VDR is the pivotal event that triggers a cascade of molecular events leading to changes in gene expression.

Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, proliferation, and differentiation, ultimately leading to the observed phenotypic changes in leukemia cells.

Biological Activity in Leukemia Cell Lines

1α-Hydroxyvitamin D4 has been shown to be an effective inducer of differentiation in several human monoblastic leukemia cell lines, including U937, P39/TSU, and P31/FUJ. The differentiation process is characterized by a shift towards a more mature monocytic/macrophage-like phenotype.

Quantitative Data

| Cell Line | Vitamin D Analog | Observed Effect | Concentration Range (Typical) | Reference |

| U937 | 1α,25-dihydroxyvitamin D3 | Induction of differentiation markers (e.g., CD14, NBT reduction) | 1-100 nM | |

| HL-60 | 1α,25-dihydroxyvitamin D3 | Induction of monocytic differentiation | 1-100 nM | |

| M1 | 1α,25-dihydroxyvitamin D3 | Induction of macrophage differentiation | 0.12-12 nM |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 1α-Hydroxyvitamin D4 are not publicly available. However, standard methodologies used for assessing the differentiation-inducing activity of vitamin D analogs can be applied.

Synthesis of 1α-Hydroxylated Vitamin D Analogs

The synthesis of 1α-hydroxylated vitamin D analogs is a complex multi-step process. A general workflow is outlined below. It is important to note that the specific reagents and conditions would be unique to the synthesis of the VD4 analog.

In Vitro Assay for Cell Differentiation: Nitroblue Tetrazolium (NBT) Reduction Assay

This assay is a common method to assess the functional differentiation of myeloid cells into mature monocytes or macrophages, which gain the ability to produce superoxide radicals.

Principle: Differentiated cells, upon stimulation, produce superoxide anions that reduce the soluble yellow NBT to a dark-blue, insoluble formazan. The amount of formazan produced is proportional to the degree of cell differentiation.

Protocol Outline:

-

Cell Culture: Culture leukemia cells (e.g., U937) in appropriate media.

-

Treatment: Treat cells with varying concentrations of 1α-OH VD4 or a vehicle control for a specified period (e.g., 72-96 hours).

-

NBT Assay:

-

Harvest and wash the cells.

-

Resuspend cells in a solution containing NBT and a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA).

-

Incubate to allow for formazan production.

-

Solubilize the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically ~570 nm).

-

-

Data Analysis: Quantify the percentage of NBT-positive cells or the overall formazan production relative to the control.

Conclusion and Future Directions

1α-Hydroxyvitamin D4 represents a potentially valuable tool in the field of oncology research, particularly for studying the mechanisms of myeloid cell differentiation and for the potential development of differentiation-based therapies for leukemia. While its primary biological activity is established, a significant need exists for more detailed, publicly available research on this specific compound. Future studies should aim to:

-

Elucidate the detailed synthetic pathway and publish it in the peer-reviewed literature.

-

Determine the precise binding affinity of 1α-OH VD4 for the Vitamin D Receptor.

-

Generate comprehensive dose-response data for its differentiation-inducing effects on a wider range of cancer cell lines.

-

Investigate its in vivo efficacy and safety profile in preclinical animal models of leukemia.

-

Explore the specific downstream gene targets and signaling pathways modulated by 1α-OH VD4 in comparison to other vitamin D analogs.

The availability of such data would significantly enhance the utility of 1α-Hydroxyvitamin D4 as a research tool and accelerate the assessment of its therapeutic potential.

References

- 1. Vitamin D and its receptor polymorphisms: New possible prognostic biomarkers in leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives of Differentiation Therapies of Acute Myeloid Leukemia: The Search for the Molecular Basis of Patients’ Variable Responses to 1,25-Dihydroxyvitamin D and Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Vitamin D Derivatives in Acute Myeloid Leukemia: The Matter of Selecting the Right Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Chemicals Manufacturer, Pharmaceutical Chemicals Exporter, Supplier [chemvonbiotech.com]

1alpha-Hydroxy VD4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and signaling pathways associated with 1alpha-Hydroxy VD4, a synthetic analog of vitamin D. The information is intended to support research and development efforts in the fields of oncology, immunology, and metabolic diseases.

Core Chemical Properties

This compound, also known as 1α-Hydroxyvitamin D4, is a derivative of vitamin D4. Its chemical structure is characterized by a hydroxyl group at the 1-alpha position, which is crucial for its biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and may vary from experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₆O₂ | [1][2] |

| Molecular Weight | 414.66 g/mol | [1][2] |

| CAS Number | 143032-85-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 42 mg/mL (101.29 mM) | |

| Storage Conditions | -20°C, protect from light | |

| Predicted Boiling Point | 539.0 ± 50.0 °C | N/A |

| Predicted pKa | 14.43 ± 0.40 | N/A |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's properties and biological activity. The following sections provide generalized methodologies for its synthesis, purification, and a common biological assay.

Synthesis of this compound

The synthesis of 1alpha-hydroxyvitamin D analogs typically involves a multi-step chemical process. A general approach for the synthesis of this compound can be adapted from established methods for similar vitamin D compounds. A plausible synthetic route is outlined below.

Starting Material: A suitable steroid precursor, such as a derivative of cholesta-4,6-dien-3-one.

Key Steps:

-

Introduction of the 1α-hydroxyl group: This is a critical step and can be achieved through various methods, including allylic oxidation of a protected 3,5-cyclovitamin D intermediate using selenium dioxide, followed by solvolysis to yield the 1α-hydroxy derivative.

-

Side-chain modification: The characteristic side chain of vitamin D4 is introduced. This may involve Grignard reactions or other coupling methods to build the C28 side chain with the correct stereochemistry.

-

Deprotection and purification: Protecting groups used during the synthesis are removed, and the final product is purified.

A detailed, step-by-step protocol would require specific laboratory development and optimization. Researchers should refer to literature on the synthesis of vitamin D analogs for specific reaction conditions and reagents.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of vitamin D compounds.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and water. The exact ratio should be optimized to achieve good separation. For example, an isocratic elution with a mobile phase of methanol/acetonitrile/water (70/25/5) can be a starting point.

Protocol:

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run the HPLC with the optimized mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the elution profile at a wavelength of 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

Cell Differentiation Assay

This compound has been shown to induce the differentiation of monocytic leukemia cells. The following is a general protocol to assess this activity.

Cell Line: Human monocytic leukemia cell lines such as U937, P39/TSU, or P31/FUJ.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound stock solution (dissolved in DMSO)

-

Differentiation markers (e.g., CD11b, CD14 antibodies for flow cytometry, or reagents for nitroblue tetrazolium (NBT) reduction assay)

-

96-well plates

Protocol:

-

Cell Seeding: Seed the leukemia cells in 96-well plates at a density of approximately 1 x 10⁵ cells/mL.

-

Treatment: Add varying concentrations of this compound to the cell cultures. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Assessment of Differentiation:

-

NBT Reduction Assay: This assay measures the production of superoxide, a characteristic of mature monocytes/macrophages. Differentiated cells will reduce the yellow NBT to a dark blue formazan, which can be quantified spectrophotometrically.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b, CD14). Analyze the percentage of positive cells using a flow cytometer.

-

Morphological Analysis: Observe changes in cell morphology (e.g., increased size, adherence, and cytoplasmic-to-nuclear ratio) using a microscope.

-

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. As an analog of vitamin D, it primarily acts through the Vitamin D Receptor (VDR).

Genomic Signaling Pathway

The classical, genomic pathway involves the binding of this compound to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in protein expression that mediate the physiological effects of the compound, such as cell differentiation and inhibition of proliferation.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway: PI3K/Akt/mTOR

In addition to the genomic pathway, vitamin D analogs can also elicit rapid, non-genomic effects. One such pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell survival, proliferation, and metabolism. The binding of this compound to a membrane-associated VDR is thought to initiate a rapid signaling cascade, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate the activity of various downstream targets, including the mTOR complex, to influence cellular processes.

Caption: Non-genomic PI3K/Akt/mTOR signaling by this compound.

Experimental Workflow: Cell Differentiation Assay

The following diagram illustrates a typical workflow for assessing the cell differentiation potential of this compound.

Caption: Workflow for this compound cell differentiation assay.

References

An In-depth Technical Guide to 1α-Hydroxyvitamin D4 (CAS: 143032-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic derivative of vitamin D that has demonstrated significant potential as an inducer of differentiation in monoblastic leukemia cells. This technical guide provides a comprehensive overview of the available data on 1α-OH VD4, including its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development. The primary mechanism of action involves binding to the Vitamin D Receptor (VDR), initiating a signaling cascade that leads to cell cycle arrest and monocytic differentiation.

Chemical and Physical Properties

1α-Hydroxyvitamin D4 is a white to off-white solid compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 143032-85-3 | N/A |

| Molecular Formula | C₂₈H₄₆O₂ | N/A |

| Molecular Weight | 414.66 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C, protect from light, and store under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | N/A |

Biological Activity

The primary biological activity of 1α-OH VD4 is the induction of differentiation in human monoblastic leukemia cell lines.[1] This effect is particularly pronounced in U937, P39/TSU, and P31/FUJ cells.[1] The differentiation process leads to the development of mature monocyte-like characteristics and a concurrent inhibition of cell proliferation.

Quantitative Data

| Parameter | Cell Line(s) | Value | Reference |

| Effective Concentration for Differentiation (as 1α-OH VD3) | Mouse Myeloid Leukemia | 0.01 - 1 µM | [2] |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

1α-OH VD4, like other active vitamin D compounds, is believed to exert its biological effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Signaling Pathway Overview

The proposed signaling cascade for 1α-OH VD4-induced differentiation is as follows:

-

Ligand Binding: 1α-OH VD4 enters the cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. Key target genes are involved in cell cycle regulation and monocytic differentiation.

The following diagram illustrates the canonical VDR signaling pathway:

Caption: Canonical Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 1α-OH VD4.

Cell Culture

-

Cell Lines: Human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Differentiation Assays

This assay measures the production of superoxide anions, a characteristic of mature monocytes and macrophages.

-

Procedure:

-

Culture cells (e.g., U937) in the presence of 1α-OH VD4 at various concentrations for a specified period (e.g., 72-96 hours).

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in fresh culture medium.

-

Add an equal volume of NBT solution (1 mg/mL in PBS) containing 100 ng/mL of 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Incubate for 30-60 minutes at 37°C.

-

Observe the cells under a light microscope. Differentiated cells will contain dark blue formazan deposits.

-

Count at least 200 cells and determine the percentage of NBT-positive cells.

-

This assay assesses the ability of differentiated cells to engulf particles.

-

Procedure:

-

Differentiate cells with 1α-OH VD4 as described above.

-

Wash the cells and resuspend them in fresh medium.

-

Add fluorescently labeled latex beads or zymosan particles to the cell suspension.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells thoroughly to remove non-engulfed particles.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells and the number of particles engulfed per cell.

-

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of 1α-OH VD4 to the Vitamin D Receptor.

-

Materials:

-

Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃).

-

Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).

-

1α-OH VD4 at various concentrations.

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol).

-

Hydroxylapatite slurry or glass fiber filters for separation.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed amount of VDR with a constant concentration of [³H]-1,25(OH)₂D₃ and varying concentrations of unlabeled 1α-OH VD4.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using hydroxylapatite or filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of 1α-OH VD4 that displaces 50% of the bound radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

-

The following diagram illustrates the workflow for a VDR competitive binding assay:

Caption: VDR Competitive Binding Assay Workflow.

Conclusion

1α-Hydroxyvitamin D4 is a promising compound for inducing differentiation in monoblastic leukemia cells. Its mechanism of action via the Vitamin D Receptor pathway highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further investigation into its efficacy and clinical applicability. Future research should focus on determining the precise quantitative parameters of its biological activity and elucidating the specific downstream genetic targets that mediate its differentiating effects.

References

- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of mouse myeloid leukemia cells induced by 1 alpha,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Biological Activity of 1α-Hydroxylated Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1α-hydroxylated Vitamin D analogs, with a primary focus on 1α-Hydroxyvitamin D3 (Alfacalcidol), often referred to in literature by similar nomenclature such as 1α-Hydroxy VD4. These compounds are of significant interest due to their potent biological activities, including the regulation of calcium homeostasis and the induction of cell differentiation, making them valuable tools in both research and therapeutic development.

Molecular Structure and Properties

1α-hydroxylated Vitamin D analogs are characterized by the presence of a hydroxyl group at the 1-alpha position of the A-ring of the secosteroid structure. This structural modification is crucial for their biological activity, as it bypasses the need for renal 1α-hydroxylation, the key regulatory step in the activation of Vitamin D.

The molecular formula for 1α-Hydroxyvitamin D4 is C28H46O2, with a molecular weight of 414.66 g/mol [1][2][3]. While the term "1α-Hydroxy VD4" is used, much of the available scientific literature and chemical databases identify the well-characterized compound with a similar structure and activity as 1α-Hydroxyvitamin D3 (Alfacalcidol). Alfacalcidol has the chemical formula C27H44O2 and a molecular weight of 400.6 g/mol [4][5]. For the purpose of this guide, we will focus on the extensively studied 1α-hydroxylated Vitamin D analogs, with Alfacalcidol as a prime example.

Quantitative Data Summary

The following table summarizes key quantitative data for 1α-Hydroxyvitamin D3 (Alfacalcidol).

| Property | Value | References |

| Molecular Formula | C27H44O2 | |

| Molecular Weight | 400.64 g/mol | |

| CAS Number | 41294-56-8 | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | |

| VDR Binding Affinity (relative to 1,25(OH)2D3) | Lower, approximately two orders of magnitude less. | |

| 1H NMR (CDCl3) | Characteristic peaks for the vitamin D secosteroid structure. | |

| 13C NMR (CDCl3) | Signals corresponding to the 27 carbon atoms of the molecule. | |

| Mass Spectrometry | Consistent with the molecular weight and fragmentation pattern of the molecule. |

Signaling Pathway

1α-hydroxylated Vitamin D analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The signaling cascade is initiated by the binding of the analog to the VDR in the cytoplasm.

Upon binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

The binding of the VDR-RXR complex to VDREs recruits a variety of co-regulatory proteins, including co-activators and co-repressors, which ultimately modulate the transcription of downstream genes. This regulation of gene expression mediates the diverse physiological effects of Vitamin D analogs, such as calcium and phosphate homeostasis, and the control of cell proliferation and differentiation.

Signaling pathway of 1α-hydroxylated Vitamin D analogs.

Experimental Protocols

Synthesis of 1α-Hydroxyvitamin D3 (Alfacalcidol)

The following is a representative protocol for the chemical synthesis of Alfacalcidol, adapted from publicly available methods. This process involves multiple steps and requires expertise in organic synthesis.

Materials:

-

1α-hydroxy-3,5-cyclovitamin D3 (starting material)

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Methyl formate

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

Solvolysis: Dissolve 1α-hydroxy-3,5-cyclovitamin D3 in a mixture of DMSO and glacial acetic acid.

-

Heat the reaction mixture at 50°C for 1 hour under a nitrogen atmosphere.

-

Cool the reaction and pour it into a cold aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase three times with ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product is a mixture of alfacalcidol and its 5,6-trans-isomer.

-

Diels-Alder Reaction: Dissolve the crude product in ethyl acetate and add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Stir the reaction at 10°C for 2 hours under a nitrogen atmosphere.

-

Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluent: ethyl acetate/n-hexane) or recrystallization from methyl formate to yield pure alfacalcidol.

-

Characterization: Confirm the identity and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Workflow for the synthesis and purification of Alfacalcidol.

Induction of Differentiation in U937 Monoblastic Leukemia Cells

This protocol describes a general method for inducing the differentiation of U937 cells into a monocyte/macrophage-like phenotype using a 1α-hydroxylated Vitamin D analog.

Materials:

-

U937 human monoblastic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

1α-hydroxylated Vitamin D analog stock solution (e.g., in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

Reagents for assessing differentiation markers (e.g., Wright-Giemsa stain for morphology, antibodies for flow cytometry analysis of surface markers like CD11b and CD14, Nitroblue tetrazolium (NBT) for respiratory burst activity).

Procedure:

-

Cell Culture: Maintain U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: Seed U937 cells at a density of 2 x 10^5 cells/mL in fresh culture medium in appropriate culture vessels (e.g., 6-well plates).

-

Treatment: Add the 1α-hydroxylated Vitamin D analog to the cell cultures to achieve the desired final concentration (typically in the range of 1-100 nM). Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the treated wells).

-

Incubation: Incubate the cells for 3-5 days.

-

Assessment of Differentiation:

-

Morphology: Prepare cytospin slides, stain with Wright-Giemsa, and examine for morphological changes indicative of monocytic differentiation (e.g., increased cell size, decreased nuclear-to-cytoplasmic ratio, nuclear indentation).

-

Cell Viability and Count: At the end of the incubation period, harvest the cells and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Surface Marker Expression: Analyze the expression of monocyte-specific surface markers such as CD11b and CD14 using flow cytometry.

-

Functional Assays: Perform functional assays such as the NBT reduction assay to measure the respiratory burst activity, a characteristic of mature monocytes and macrophages.

-

Conclusion

1α-hydroxylated Vitamin D analogs represent a potent class of compounds with significant therapeutic and research potential. Their ability to activate the Vitamin D receptor and modulate gene expression underlies their diverse biological activities. This guide provides a foundational understanding of their molecular characteristics, signaling mechanisms, and key experimental methodologies to aid researchers and drug development professionals in their exploration of these fascinating molecules. Further investigation into the specific structure-activity relationships of different analogs will continue to advance their application in various fields of biomedical science.

References

- 1. Alfacalcidol synthesis - chemicalbook [chemicalbook.com]

- 2. Peroxygenase-Catalyzed Selective Synthesis of Calcitriol Starting from Alfacalcidol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1a-Hydroxyvitamin D3 = 97.0 HPLC 41294-56-8 [sigmaaldrich.com]

An In-depth Technical Guide to 1alpha-Hydroxy VD4 and Vitamin D Receptor (VDR) Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 1alpha-Hydroxy VD4 and the Vitamin D Receptor (VDR). While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the established methodologies for characterizing such interactions. It details the VDR signaling pathway, experimental protocols for assessing ligand binding and functional activity, and presents a comparative analysis of VDR affinity for various well-characterized vitamin D analogs. This guide serves as a foundational resource for researchers engaged in the study of VDR modulation and the development of novel vitamin D-related therapeutics.

Introduction: The Vitamin D Endocrine System and this compound

The vitamin D endocrine system plays a crucial role in a multitude of physiological processes, extending beyond its classical role in calcium and phosphate homeostasis to include immunoregulation, cell differentiation, and apoptosis. The biological effects of vitamin D are primarily mediated by the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The most biologically active endogenous VDR ligand is 1α,25-dihydroxyvitamin D3 (calcitriol).

This compound is a derivative of 1α-hydroxyvitamin D and has been noted for its capacity to induce differentiation in monoblastic leukemia cells.[1][2] This activity suggests an interaction with the VDR signaling pathway. Understanding the precise nature of this interaction is critical for elucidating its mechanism of action and therapeutic potential.

The Vitamin D Receptor (VDR) Signaling Pathway

The VDR mediates the genomic and non-genomic actions of its ligands.

2.1. Genomic Signaling Pathway

The canonical genomic pathway involves the regulation of gene expression.[3] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][4] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide array of biological functions.

Canonical VDR Genomic Signaling Pathway.

2.2. Non-Genomic Signaling Pathway

In addition to genomic actions, VDR can mediate rapid, non-genomic responses. These effects are initiated by a subpopulation of VDR localized at the plasma membrane and involve the activation of second messenger systems and cytosolic kinases, leading to rapid changes in intracellular calcium levels.

Quantitative Analysis of VDR Binding and Activity

The interaction of a ligand with the VDR is characterized by its binding affinity and its functional potency in activating or inhibiting gene transcription. Due to the limited availability of specific quantitative data for this compound, this section provides a comparative overview of well-characterized vitamin D analogs.

Table 1: Comparative VDR Binding Affinities of Vitamin D Analogs

| Compound | Common Name | Relative Binding Affinity (%) (vs. 1,25(OH)₂D₃) | IC₅₀ (nM) | Key Characteristics |

| 1α,25(OH)₂D₃ | Calcitriol | 100 | ~0.1 - 1 | Endogenous high-affinity VDR agonist with potent effects on gene transcription and calcium homeostasis. |

| Calcipotriol | Dovonex | ~100 | Similar to Calcitriol | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo. |

| Paricalcitol | Zemplar | ~12.5 | 0.8 | A 19-nor vitamin D₂ analog with reduced calcemic effects. |

| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ | 2MD | ~1000 | 0.1 | A synthetic analog with approximately 10-fold higher affinity for VDR than calcitriol. |

Note: IC₅₀ values can vary between assay systems, cell types, and specific experimental conditions.

Table 2: Comparative Functional Potency of Vitamin D Analogs

| Compound | EC₅₀ (nM) for Transcriptional Activation | Notes |

| 1α,25(OH)₂D₃ | ~0.1 - 1 | Potent activator of VDR-mediated gene transcription. |

| Calcipotriol | Equipotent to Calcitriol | Demonstrates similar potency to the natural ligand in in vitro functional assays. |

| Paricalcitol | Less potent than Calcitriol | Generally shows lower transcriptional activation potential compared to calcitriol. |

| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ | More potent than Calcitriol | Exhibits greater potency in inducing VDR-dependent gene expression than the endogenous hormone. |

Note: EC₅₀ values are highly dependent on the specific reporter gene, cell line, and assay conditions used.

Experimental Protocols for VDR Ligand Characterization

The characterization of a novel VDR ligand like this compound involves a multi-tiered approach, beginning with binding assays and progressing to functional cell-based assays.

Logical Flow for Characterizing a Novel VDR Ligand.

4.1. Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kₔ.

-

Test Compound: e.g., this compound, at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, radioligand, test compound or unlabeled ligand (for non-specific binding) or buffer (for total binding), and receptor source.

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation:

-

HAP Method: Add ice-cold HAP slurry, vortex, and incubate on ice. Centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times.

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

-

Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Experimental Workflow for VDR Competitive Binding Assay.

4.2. Luciferase Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to act as an agonist or antagonist of the VDR by quantifying the expression of a reporter gene (luciferase) under the control of a VDRE.

Objective: To determine the half-maximal effective concentration (EC₅₀) for an agonist or the half-maximal inhibitory concentration (IC₅₀) for an antagonist.

Materials:

-

VDR Reporter Cell Line: A mammalian cell line stably transfected with a VDR expression vector and a luciferase reporter plasmid containing VDREs.

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) with charcoal-stripped fetal bovine serum.

-

Test Compound: e.g., this compound, at serial dilutions.

-

Reference Agonist: Calcitriol.

-

Luciferase Assay Reagent: Contains luciferin substrate and lysis buffer.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the VDR reporter cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

-

Compound Treatment:

-

Agonist Mode: Replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist.

-

Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration of calcitriol (typically its EC₈₀).

-

-

Incubation: Incubate the plate for 18-24 hours.

-

Cell Lysis: Remove the medium and add luciferase assay reagent to lyse the cells and provide the luciferin substrate.

-

Luminescence Measurement: Measure the light output from each well using a luminometer.

-

Data Analysis:

-

Normalize the data (e.g., to a vehicle control).

-

Plot the luminescence signal against the log concentration of the test compound.

-

Use non-linear regression to determine the EC₅₀ (agonist) or IC₅₀ (antagonist) value.

-

4.3. Mammalian Two-Hybrid Assay

This assay is used to investigate the ligand-dependent interaction between the VDR and its co-activator or co-repressor proteins in a cellular context.

Objective: To assess the ability of a ligand to promote or disrupt the interaction between the VDR and specific co-regulator proteins.

Materials:

-

Mammalian Cell Line: e.g., HEK293T or COS-7.

-

Expression Plasmids:

-

"Bait" plasmid: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-DBD).

-

"Prey" plasmid: Co-activator/co-repressor fused to a transcriptional activation domain (e.g., VP16-AD).

-

-

Reporter Plasmid: Contains a reporter gene (e.g., luciferase) downstream of a promoter with binding sites for the "bait" DNA-binding domain (e.g., UAS-luciferase).

-

Transfection Reagent.

-

Test Compound: e.g., this compound.

-

Luciferase Assay Reagents and Luminometer.

Procedure:

-

Co-transfection: Co-transfect the mammalian cells with the "bait," "prey," and reporter plasmids.

-

Compound Treatment: After 24 hours, treat the transfected cells with the test compound or vehicle control.

-

Incubation: Incubate for an additional 24 hours.

-

Luciferase Assay: Perform a luciferase assay as described in section 4.2.

-

Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it promotes the interaction between the VDR-LBD and the co-regulator protein. Conversely, a decrease in a ligand-induced signal would suggest an antagonistic effect on the interaction.

Conclusion and Future Directions

This compound demonstrates biological activity consistent with VDR modulation, particularly in the context of leukemia cell differentiation. While direct quantitative data on its binding affinity and transcriptional potency remain to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for such characterization. Future research should focus on performing these detailed in vitro assays to precisely quantify the interaction of this compound with the VDR. Such data will be invaluable for understanding its molecular mechanism of action and for guiding its potential development as a therapeutic agent. Furthermore, exploring its profile of co-activator and co-repressor recruitment will provide deeper insights into its potential for tissue-selective VDR modulation.

References

1α-Hydroxyvitamin D4 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic derivative of vitamin D4 that has demonstrated notable potential in cancer research, particularly in the context of myeloid leukemia. As with other vitamin D analogs, its biological activity is primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to 1α-OH VD4's anti-cancer effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.

Introduction

The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent regulator of cell growth and differentiation in various cancer models. However, its therapeutic application is often limited by its hypercalcemic effects. This has spurred the development of synthetic vitamin D analogs, such as 1α-OH VD4, which aim to retain or enhance the anti-cancer properties while minimizing calcemic activity. 1α-OH VD4 has been identified as an effective inducer of differentiation in monoblastic leukemia cells, suggesting its potential as a therapeutic agent for acute monocytic leukemia.[1] This document serves as a comprehensive resource for researchers interested in the preclinical development of 1α-OH VD4.

Mechanism of Action and Signaling Pathway

The anti-cancer effects of 1α-OH VD4 are believed to be mediated through its interaction with the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] Upon binding of 1α-OH VD4, this complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][4] This binding initiates the transcription of genes that control cellular differentiation, proliferation, and apoptosis. In the context of myeloid leukemia, this signaling cascade leads to the expression of monocytic markers and a more mature, less proliferative phenotype.

Quantitative Data

The primary anti-cancer activity of 1α-OH VD4 reported in the literature is the induction of differentiation in human monoblastic leukemia cell lines. The following table summarizes the available quantitative data from in vitro studies.

| Cell Line | Treatment | Assay | Result | Reference |

| U937 | 1α-OH VD4 (10⁻⁷ M) for 4 days | NBT Reduction | ~40% of cells were NBT-positive. | |

| U937 | 1α-OH VD4 (10⁻⁷ M) + Hydroxyurea (10⁻⁵ M) | NBT Reduction | ~70% of cells were NBT-positive, demonstrating a synergistic effect. | |

| P39/TSU | 1α-OH VD4 | Differentiation Induction | Effectively induced differentiation (specific quantitative data not provided in the abstract). | |

| P31/FUJ | 1α-OH VD4 | Differentiation Induction | Effectively induced differentiation (specific quantitative data not provided in the abstract). | |

| U937 | 1α,25(OH)₂D₃ (10 nM) for 5 days | C3b Receptor (CR1) Expression | 292% of control. | |

| U937 | 1α,25(OH)₂D₃ (10 nM) for 5 days | Phagocytosis of S. aureus | 645% of control. |

Note: Data for 1α,25(OH)₂D₃ on U937 cells is included for comparative purposes as it is the prototypical active vitamin D metabolite.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 1α-OH VD4 and related vitamin D analogs.

Cell Culture

-

Cell Lines: Human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ.

-

Media: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

-

Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth.

In Vitro Differentiation Assay (NBT Reduction)

The Nitroblue Tetrazolium (NBT) reduction assay is a hallmark of functional monocytic differentiation, measuring the production of superoxide anions.

-

Cell Seeding: Seed U937 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Treatment: Add 1α-OH VD4 to the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M). For combination studies, add co-treatment agents like hydroxyurea (e.g., 10⁻⁵ M).

-

Incubation: Incubate the cells for 96 hours at 37°C in 5% CO₂.

-

NBT Staining:

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 200 µL of a solution containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) in PBS.

-

Incubate for 20 minutes at 37°C.

-

Prepare cytospin slides.

-

Counterstain with 0.5% Safranin O.

-

-

Quantification: Count at least 200 cells under a light microscope. Cells containing intracellular blue-black formazan deposits are considered NBT-positive. Express the results as the percentage of NBT-positive cells.

Flow Cytometry for Surface Marker Expression

Analysis of cell surface markers such as CD11b and CD14 is a quantitative method to assess monocytic differentiation.

-

Cell Preparation: Treat cells with 1α-OH VD4 as described in the differentiation assay.

-

Antibody Staining:

-

Harvest approximately 5 x 10⁵ cells and wash with ice-cold PBS containing 1% bovine serum albumin (BSA).

-

Resuspend the cells in 100 µL of the same buffer.

-

Add fluorochrome-conjugated monoclonal antibodies against CD11b and CD14 at the manufacturer's recommended concentration.

-

Incubate for 30-45 minutes at 4°C in the dark.

-

Wash the cells twice with PBS + 1% BSA.

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 500 µL of PBS.

-

Analyze the samples using a flow cytometer.

-

Gate on the viable cell population based on forward and side scatter properties.

-

Quantify the percentage of cells positive for CD11b and CD14.

-

Western Blot for VDR Pathway Proteins

This protocol is for assessing the expression levels of key proteins in the VDR signaling pathway.

-

Protein Extraction:

-

Treat cells with 1α-OH VD4 for the desired time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against VDR, RXR, or other targets overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for in vitro analysis of 1α-OH VD4 and a logical workflow for drug development.

Conclusion and Future Directions

1α-OH VD4 has demonstrated clear efficacy in inducing the differentiation of monoblastic leukemia cells in vitro, particularly in synergy with other agents like hydroxyurea. Its mechanism of action is consistent with other vitamin D analogs, operating through the VDR to modulate gene expression. While current data is promising, further research is required to fully elucidate its therapeutic potential. Future studies should focus on:

-

Broadening the Scope: Investigating the effects of 1α-OH VD4 on a wider range of cancer cell types, including solid tumors.

-

In Vivo Efficacy: Conducting animal studies, such as leukemia xenograft models, to assess the in vivo anti-tumor activity and potential for hypercalcemia.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 1α-OH VD4.

-

Combination Therapies: Exploring synergistic interactions with other established and novel anti-cancer agents.

This technical guide provides a solid foundation for researchers to build upon these future investigations into the potential of 1α-OH VD4 as a novel cancer therapeutic.

References

- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

1α-Hydroxyvitamin D4: A Catalyst for Leukemia Cell Differentiation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The induction of differentiation in malignant cells represents a cornerstone of targeted cancer therapy. This whitepaper provides an in-depth technical examination of 1α-Hydroxyvitamin D4 (1α-OH VD4), a derivative of the vitamin D endocrine system, and its role in promoting the differentiation of leukemia cells. We consolidate quantitative data on its efficacy, provide detailed experimental protocols for assessing its biological activity, and delineate the core signaling pathways that mediate its effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for leukemia.

Introduction

Acute myeloid leukemia (AML) is characterized by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate into mature blood cells. Differentiation therapy aims to overcome this maturation arrest, compelling leukemic blasts to mature into non-proliferating, functional cells. The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and its analogs have long been recognized for their potent pro-differentiating effects on various cancer cell lines, particularly myeloid leukemia cells.[1][2] These compounds mediate their effects primarily through the nuclear vitamin D receptor (VDR), initiating a cascade of genomic and non-genomic signals that halt proliferation and induce a monocytic/macrophagic phenotype.[3][4]

1α-Hydroxyvitamin D4 is a synthetic analog designed to elicit potent differentiation-inducing activity. This document synthesizes the available scientific knowledge on 1α-OH VD4 and related compounds, focusing on the molecular mechanisms and practical methodologies relevant to its study in the context of leukemia.

Mechanism of Action and Signaling Pathways

The biological activity of 1α-OH VD4 in leukemia cells is initiated by its binding to the Vitamin D Receptor (VDR). The VDR, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3]

The key signaling events triggered by 1α-OH VD4 are multifaceted and involve the interplay of several pathways:

-

VDR-Mediated Genomic Pathway: This is the classical pathway where the VDR/RXR heterodimer acts as a transcription factor, upregulating genes that promote differentiation and cell cycle arrest. Key transcriptional targets include genes encoding for the cell surface markers CD14 and CD11b, which are characteristic of the monocyte-macrophage lineage.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK cascades, including ERK1/2, p38, and JNK, are crucial for transmitting signals from the cell surface to the nucleus. Activation of these pathways is required for the nuclear translocation of the VDR and subsequent gene transcription. There is evidence of negative cross-talk between the different MAPK pathways, suggesting a complex regulatory network.

-